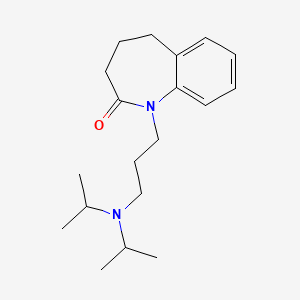![molecular formula C10H12N4O B13940847 2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940847.png)
2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which makes it a promising candidate for cancer treatment and other therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the Knoevenagel condensation, followed by cyclization reactions . For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that are further cyclized to form the desired pyridopyrimidine structure .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity .
科学研究应用
2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with kinase enzymes. The compound binds to the ATP-binding pocket of kinases, inhibiting their activity. This inhibition can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
- 2-amino-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one
Uniqueness
2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for kinase enzymes. This uniqueness makes it a valuable compound for developing targeted therapies .
属性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC 名称 |
2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C10H12N4O/c1-3-14-8(15)5-4-7-6(2)12-10(11)13-9(7)14/h4-5H,3H2,1-2H3,(H2,11,12,13) |
InChI 键 |
GYIRYQBREBFQOD-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C=CC2=C(N=C(N=C21)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)







![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)


![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)


